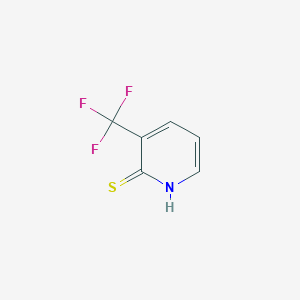

3-(Trifluoromethyl)pyridine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGSRAAAQJSWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374820 | |

| Record name | 3-(Trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104040-74-6 | |

| Record name | 3-(Trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104040-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the synthetic pathways for 3-(Trifluoromethyl)pyridine-2-thiol, a crucial building block in medicinal chemistry and drug development. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased binding affinity, make this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines two primary, viable synthetic routes, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory-scale preparation.

Introduction

Pyridine scaffolds featuring a trifluoromethyl moiety are of significant interest in the pharmaceutical and agrochemical industries. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the chemical reactivity and biological activity of the parent molecule. This compound, in particular, serves as a versatile intermediate for the introduction of a sulfur-containing functional group at the 2-position of the trifluoromethylated pyridine ring, enabling the synthesis of a diverse range of biologically active compounds. This document details two robust synthetic strategies for obtaining this target molecule: a pathway commencing from 3-(trifluoromethyl)pyridine N-oxide and an alternative route utilizing the Newman-Kwart rearrangement.

Pathway 1: Synthesis from 3-(Trifluoromethyl)pyridine N-oxide

This synthetic route involves a two-step process: the chlorination of 3-(trifluoromethyl)pyridine N-oxide to form the key intermediate, 2-chloro-3-(trifluoromethyl)pyridine, followed by a nucleophilic substitution reaction to introduce the thiol group.

A [label="3-(Trifluoromethyl)pyridine N-oxide", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2-Chloro-3-(trifluoromethyl)pyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B [label="POCl₃ or (COCl)₂", color="#4285F4"]; B -> C [label="NaSH or Thiourea", color="#34A853"]; }

Diagram 1: Synthesis of this compound from 3-(Trifluoromethyl)pyridine N-oxide.Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

The initial step involves the chlorination of 3-(trifluoromethyl)pyridine N-oxide. This can be effectively achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Experimental Protocol:

-

Using Phosphorus Oxychloride:

-

In a four-necked flask equipped with a stirrer, thermometer, and condenser, charge 32.62 g of 3-(trifluoromethyl)pyridine N-oxide and 46.0 g of phosphorus oxychloride.[1][2]

-

Heat the mixture to 105-110°C and maintain for 2 hours.[2]

-

Increase the temperature to 120-125°C and continue the reaction for an additional 5 hours.[2]

-

After completion, distill off the excess phosphorus oxychloride under reduced pressure (100 mmHg) until the internal temperature reaches 75°C.[1][2]

-

Cool the reaction mixture and carefully add it to 163.1 g of ice water, ensuring the temperature does not exceed 30°C.[1][2]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-3-(trifluoromethyl)pyridine.[1]

-

-

Using Oxalyl Chloride (Milder Conditions):

-

Dissolve 3-(trifluoromethyl)pyridine N-oxide in a suitable solvent such as dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to a temperature between -30°C and -20°C.

-

Slowly add oxalyl chloride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to proceed for 1-2 hours at the same temperature.

-

The work-up procedure is similar to the one described for phosphorus oxychloride, involving quenching with ice water, extraction, and purification.

-

| Parameter | Value (POCl₃) | Value (Oxalyl Chloride) |

| Reactants | 3-(Trifluoromethyl)pyridine N-oxide, POCl₃ | 3-(Trifluoromethyl)pyridine N-oxide, (COCl)₂ |

| Temperature | 105-125°C | -30 to -20°C |

| Reaction Time | 7 hours | 1-2 hours |

| Yield | ~50-60% | ~90% |

Step 2: Synthesis of this compound

The conversion of 2-chloro-3-(trifluoromethyl)pyridine to the corresponding thiol can be accomplished by nucleophilic substitution using either sodium hydrosulfide (NaSH) or thiourea.

Experimental Protocol:

-

Using Sodium Hydrosulfide:

-

In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)pyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a slight excess of sodium hydrosulfide (NaSH) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the thiol.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

-

-

Using Thiourea:

-

Reflux a mixture of 2-chloro-3-(trifluoromethyl)pyridine and a slight molar excess of thiourea in a suitable solvent like ethanol for several hours.

-

After the reaction is complete, cool the mixture and add a solution of a strong base (e.g., NaOH) to hydrolyze the intermediate isothiouronium salt.

-

Heat the mixture for an additional period to ensure complete hydrolysis.

-

Cool the solution and acidify with a mineral acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

| Parameter | Value (NaSH) | Value (Thiourea) |

| Reactants | 2-Chloro-3-(trifluoromethyl)pyridine, NaSH | 2-Chloro-3-(trifluoromethyl)pyridine, Thiourea |

| Solvent | DMF | Ethanol |

| Temperature | 80-100°C | Reflux |

| Key Feature | Direct conversion | Involves hydrolysis of an intermediate |

Pathway 2: Synthesis via Newman-Kwart Rearrangement

This pathway offers an alternative route starting from 3-(trifluoromethyl)pyridin-2-ol. The key step is the thermal or palladium-catalyzed rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.

A [label="3-(Trifluoromethyl)pyridin-2-ol", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="O-(3-(Trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="S-(3-(Trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B [label="1. Base\n2. Me₂NCSCl", color="#4285F4"]; B -> C [label="Heat or Pd Catalyst", color="#EA4335"]; C -> D [label="Hydrolysis (NaOH)", color="#FBBC05"]; }

Diagram 2: Synthesis of this compound via the Newman-Kwart Rearrangement.Step 1: Synthesis of O-(3-(Trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate

The synthesis begins with the formation of the O-aryl thiocarbamate from 3-(trifluoromethyl)pyridin-2-ol.

Experimental Protocol:

-

To a solution of 3-(trifluoromethyl)pyridin-2-ol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the hydroxyl group.

-

Stir the mixture at room temperature for 30 minutes.

-

Add N,N-dimethylthiocarbamoyl chloride to the reaction mixture and continue stirring at room temperature until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the O-aryl thiocarbamate, which can be purified by column chromatography.

Step 2: Newman-Kwart Rearrangement

The O-aryl thiocarbamate is then rearranged to the S-aryl isomer.

Experimental Protocol:

-

Thermal Rearrangement:

-

Heat the O-(3-(trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to temperatures typically ranging from 200-300°C.[3][4]

-

Monitor the reaction by TLC or LC-MS until complete conversion to the S-aryl thiocarbamate is observed.

-

Cool the reaction mixture and purify the product by chromatography or recrystallization.

-

-

Palladium-Catalyzed Rearrangement (Milder Conditions):

-

In a reaction vessel, dissolve the O-aryl thiocarbamate in a suitable solvent like toluene or xylene.

-

Add a catalytic amount of a palladium catalyst, such as Pd(P(t-Bu)₃)₂.

-

Heat the mixture to around 100°C and stir until the rearrangement is complete.[3]

-

Cool the reaction mixture, filter off the catalyst, and concentrate the solvent to obtain the crude S-aryl thiocarbamate, which can then be purified.

-

| Parameter | Thermal Rearrangement | Pd-Catalyzed Rearrangement |

| Temperature | 200-300°C | ~100°C |

| Catalyst | None | Pd(P(t-Bu)₃)₂ |

| Advantages | No metal catalyst required | Milder conditions, better for sensitive substrates |

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiol.

Experimental Protocol:

-

Dissolve the S-(3-(trifluoromethyl)pyridin-2-yl) dimethylthiocarbamate in a mixture of an alcohol (e.g., methanol or ethanol) and aqueous sodium hydroxide.

-

Reflux the mixture for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the thiol.

-

Collect the product by filtration, wash with water, and dry.

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for this compound. The choice between the two routes may depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The pathway starting from 3-(trifluoromethyl)pyridine N-oxide is a more direct approach, while the Newman-Kwart rearrangement offers a valuable alternative, particularly with the advent of milder, palladium-catalyzed conditions. Both methods provide access to a key building block for the development of novel pharmaceuticals and agrochemicals.

References

- 1. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

CAS 104040-74-6 physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethyl)pyridine-2-thiol (CAS 104040-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS 104040-74-6). The information is structured to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Identity

-

CAS Number: 104040-74-6[1]

-

Systematic Name: this compound

-

Synonyms: 2-Mercapto-3-(trifluoromethyl)pyridine, 3-(Trifluoromethyl)-2-mercaptopyridine, 3-(Trifluoromethyl)pyridine-2(1H)-thione

-

Molecular Formula: C₆H₄F₃NS[2]

-

Molecular Weight: 179.16 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This allows for a quick assessment of its key characteristics.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | 178-183 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

| pKa (Predicted) | 8.33 ± 0.40 | [2] |

| XLogP3-AA (Predicted) | 1.7 | [2] |

| Topological Polar Surface Area | 44.1 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

-

Procedure:

-

A small amount of the dry, solid sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The tube is inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the concentration of a saturated solution of the compound in water.

-

Apparatus:

-

Flask with a screw cap

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a filter)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and placed in a constant temperature bath on a shaker or stirrer.

-

The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the compound in the filtered saturated solution is determined using a suitable analytical technique. A calibration curve is typically prepared using solutions of known concentrations.

-

The solubility is expressed in units such as g/L or mol/L.

-

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

This method measures the pKa of a compound by monitoring pH changes during titration with an acid or base.

-

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid and sodium hydroxide

-

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A magnetic stir bar is added to the beaker, and the solution is placed on a magnetic stirrer.

-

The pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from the burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Potential Biological Activity and Related Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated as inhibitors of certain enzymes. Patent literature suggests its use as a building block for the synthesis of cathepsin and HIV protease inhibitors.[3] The generalized mechanisms for these classes of inhibitors are visualized below.

Disclaimer: The following diagrams illustrate the general mechanisms of action for classes of enzyme inhibitors. The direct activity of this compound on these pathways has not been definitively established.

Generalized Mechanism of HIV Protease Inhibition

HIV protease is a critical enzyme in the life cycle of the HIV virus, responsible for cleaving viral polyproteins into functional proteins. Inhibitors prevent this cleavage, thus halting viral maturation.

References

Spectroscopic Characterization of 3-(Trifluoromethyl)pyridine-2-thiol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Trifluoromethyl)pyridine-2-thiol (CAS No: 104040-74-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopic analysis for analogous chemical structures. It also includes generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and verification of synthesized compounds in pharmaceutical and chemical research.

Chemical Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent, temperature, and physical state. In the solid state and in polar solvents, the pyridinethione tautomer is generally the more stable and predominant form. This guide will primarily focus on the characterization of the thione tautomer, 3-(Trifluoromethyl)pyridin-2(1H)-thione.

Figure 1: Tautomeric Equilibrium

A diagram illustrating the tautomeric equilibrium between the thiol and thione forms.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Trifluoromethyl)pyridin-2(1H)-thione. These predictions are derived from typical chemical shift and frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~ 13.5 - 14.5 | br s | 1H | N-H | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O. |

| ~ 8.0 - 8.2 | dd | 1H | H-6 | Coupled to H-4 and H-5. Expected to be the most downfield aromatic proton. |

| ~ 7.8 - 8.0 | dd | 1H | H-4 | Coupled to H-5 and H-6. |

| ~ 6.5 - 6.7 | t | 1H | H-5 | Coupled to H-4 and H-6. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Notes |

|---|---|---|---|

| ~ 177.0 | s | C-2 (C=S) | Thione carbon is significantly deshielded. |

| ~ 145.0 | q | C-4 | Coupled to CF₃ group. |

| ~ 138.0 | s | C-6 | |

| ~ 122.5 | q | C-3 | Carbon directly attached to the CF₃ group; will show a large ¹JCF coupling. |

| ~ 120.0 | q | CF₃ | Quartet due to ¹JCF coupling. |

| ~ 110.0 | s | C-5 | |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

|---|

| ~ -62 to -65 | s | CF₃ | Referenced against CFCl₃. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | N-H Stretch | Amide (Thione) |

| 3100 - 3050 | Medium | C-H Stretch | Aromatic |

| ~ 2550 | Weak (if present) | S-H Stretch | Thiol Tautomer |

| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1550 - 1520 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| 1320 - 1280 | Strong | C-F Stretch | Trifluoromethyl |

| 1180 - 1100 | Very Strong | C-F Stretch (Symmetric & Asymmetric) | Trifluoromethyl |

| 1250 - 1100 | Strong | C=S Stretch | Thione |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Notes |

|---|---|---|

| 180.01 | [M+H]⁺ | Protonated molecular ion. Calculated Exact Mass: 179.0047 (C₆H₄F₃NS). |

| 179.00 | [M]⁺• | Molecular ion (less common in ESI). |

| 152.01 | [M-HCN+H]⁺ | Loss of hydrogen cyanide from the pyridine ring. |

| 110.01 | [M-CF₃+H]⁺ | Loss of the trifluoromethyl group. |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Internal Standard: Modern NMR instruments can lock onto the deuterium signal of the solvent, making an internal standard optional for chemical shift referencing. If required, Tetramethylsilane (TMS) at 0.0 ppm can be used.

-

Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but check for sample stability.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. A typical ¹H experiment involves 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans for adequate signal-to-noise.

IR Spectroscopy (FTIR)

A common and effective method for solid samples is the thin solid film technique.[1]

-

Sample Preparation: Place a small amount (approx. 1-2 mg) of the solid in a small vial.

-

Solubilization: Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone).

-

Film Formation: Using a pipette, place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Run a background scan with a clean, empty salt plate first. Then, acquire the spectrum of the sample. The typical scan range is 4000-400 cm⁻¹.

Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[2][3][4][5]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of water. A trace amount of formic acid or ammonium acetate can be added to promote protonation for positive ion mode ([M+H]⁺).

-

Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]

-

Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[2]

-

Desolvation: The solvent evaporates from the droplets, aided by a drying gas (like nitrogen), leading to the formation of gas-phase ions.

-

Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic characterization of a newly synthesized compound such as this compound is depicted below. This process ensures a systematic approach to confirming the identity and purity of the target molecule.

Caption: General experimental workflow for spectroscopic characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide on the Tautomerism of 3-(Trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 3-(trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from extensive studies on the parent compound, 2-pyridinethiol (also known as 2-mercaptopyridine), and extrapolates the anticipated effects of the electron-withdrawing trifluoromethyl substituent. The core of this document focuses on the thione-thiol tautomerism, presenting theoretical considerations, predicted spectroscopic characteristics, and detailed experimental protocols for empirical investigation. All quantitative data from related compounds are summarized in structured tables, and key concepts are visualized through diagrams generated using Graphviz.

Introduction to Tautomerism in Pyridine-2-thiols

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's physicochemical properties, reactivity, and biological activity. For 2-substituted pyridines bearing a thiol group, the predominant tautomeric equilibrium is between the aromatic thiol form and the non-aromatic thione form. This equilibrium is highly sensitive to the surrounding environment, including solvent polarity, temperature, and concentration.

The thione-thiol tautomerism of the parent molecule, 2-pyridinethiol, has been extensively studied. In the gas phase, the thiol tautomer is generally the more stable form.[1][2] However, in solution and in the solid state, the equilibrium shifts significantly towards the thione form.[3] This preference in condensed phases is attributed to the greater polarity of the thione tautomer and its ability to form stable hydrogen-bonded dimers.

The introduction of a potent electron-withdrawing group, such as the trifluoromethyl (CF₃) group at the 3-position of the pyridine ring, is expected to modulate the electronic properties of the system and, consequently, the position of the tautomeric equilibrium. The CF₃ group's inductive effect will increase the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, potentially influencing their relative stabilities.

The Thione-Thiol Equilibrium of this compound

The tautomeric equilibrium for this compound can be represented as the interconversion between this compound (the thiol form) and 3-(trifluoromethyl)pyridin-2(1H)-thione (the thione form).

References

An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)pyridine-2-thiol

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 3-(Trifluoromethyl)pyridine-2-thiol, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion and eye contact. It is imperative to understand its hazard classifications to implement appropriate safety measures.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

Signal Word: Danger[1]

Hazard Statements:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the first step in safe handling.

| Property | Value | Reference |

| Chemical Formula | C₆H₄F₃NS | |

| Molecular Weight | 179.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 178-183 °C | [1] |

| Flash Point | Not applicable | [1] |

| Solubility | No data available |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a multi-layered approach to safety is required, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is strongly recommended to minimize the inhalation of any dust or vapors.

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE | Specification | Standard |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after. | Conforming to EU Directive 89/686/EEC and the standard EN 374.[3] |

| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin contact. | [3] |

| Respiratory Protection | If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |

Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and maintaining the quality of the chemical.

Safe Handling Protocol

A systematic approach to handling ensures that all safety aspects are considered.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor/physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

Key Steps:

-

Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal Considerations

All waste materials should be treated as hazardous.

-

Product: Dispose of this material and its container to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]

-

Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]

By adhering to these detailed safety and handling precautions, researchers and scientists can minimize the risks associated with this compound and ensure a safe and productive laboratory environment.

References

The Solubility Profile of 3-(Trifluoromethyl)pyridine-2-thiol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)pyridine-2-thiol, a crucial parameter for its application in research and development, particularly in the pharmaceutical and agrochemical sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for determining its solubility in common organic solvents. Furthermore, it presents a framework for data presentation and discusses the key factors influencing the solubility of this compound.

Physicochemical Properties

This compound is a solid compound with a melting point ranging from 178-183 °C.[1] Its chemical structure, featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group and a thiol group, suggests a complex solubility behavior influenced by both polar and non-polar interactions. The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly impacts the electronic properties and, consequently, the intermolecular interactions of the molecule.[2]

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility data for this compound in common organic solvents. To address this gap, the following tables provide a template for presenting experimentally determined solubility data. Researchers can utilize the experimental protocol outlined in Section 3 to populate these tables.

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (25 °C)

| Solvent Class | Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Qualitative Solubility |

| Alcohols | Methanol | Experimental Data | Experimental Data | e.g., Very Soluble |

| Ethanol | Experimental Data | Experimental Data | e.g., Soluble | |

| Isopropanol | Experimental Data | Experimental Data | e.g., Sparingly Soluble | |

| Ketones | Acetone | Experimental Data | Experimental Data | e.g., Freely Soluble |

| Methyl Ethyl Ketone | Experimental Data | Experimental Data | e.g., Soluble | |

| Esters | Ethyl Acetate | Experimental Data | Experimental Data | e.g., Soluble |

| Ethers | Diethyl Ether | Experimental Data | Experimental Data | e.g., Sparingly Soluble |

| Tetrahydrofuran (THF) | Experimental Data | Experimental Data | e.g., Freely Soluble | |

| Hydrocarbons | n-Hexane | Experimental Data | Experimental Data | e.g., Insoluble |

| Toluene | Experimental Data | Experimental Data | e.g., Slightly Soluble | |

| Halogenated | Dichloromethane | Experimental Data | Experimental Data | e.g., Soluble |

| Amides | Dimethylformamide (DMF) | Experimental Data | Experimental Data | e.g., Very Soluble |

Table 2: Temperature Dependence of Solubility for this compound

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |

| e.g., Ethanol | 10 | Experimental Data | Experimental Data |

| 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | |

| e.g., Toluene | 10 | Experimental Data | Experimental Data |

| 25 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the isothermal static method.

3.1. Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations in each solvent.

-

-

Data Calculation:

-

Calculate the solubility in grams per liter (g/L) and moles per liter (mol/L) using the measured concentration and the dilution factor.

-

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for experimentally determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

4.2. Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram outlines these key relationships.

Caption: Key factors influencing the solubility of this compound.

Discussion of Influencing Factors

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound.[3]

-

Polarity: The pyridine ring and the thiol group introduce polar characteristics and the potential for hydrogen bonding, suggesting solubility in polar solvents like alcohols and ketones. The thiol group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group: The highly hydrophobic trifluoromethyl group will favor interactions with less polar or non-polar solvents. This suggests that the compound may also exhibit some solubility in solvents like ethers and aromatic hydrocarbons.

-

Solvent Selection: A balance between these opposing characteristics will determine the optimal solvent. Polar protic solvents (e.g., ethanol) can engage in hydrogen bonding, while polar aprotic solvents (e.g., acetone, DMF) can interact via dipole-dipole forces. Non-polar solvents (e.g., hexane) are expected to be poor solvents for this compound due to the polar nature of the pyridine and thiol groups.

-

Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is not yet widely available, the provided experimental protocol offers a robust method for its determination. The systematic collection and presentation of such data, as templated in this guide, will be invaluable for researchers and professionals in the fields of drug discovery and agrochemical development, enabling informed decisions on formulation, reaction conditions, and purification processes.

References

Stability and Storage of 3-(Trifluoromethyl)pyridine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Trifluoromethyl)pyridine-2-thiol. Given the reactive nature of the thiol group, proper handling and storage are paramount to ensure the compound's integrity and the reproducibility of experimental results. This document outlines best practices for storage, potential degradation pathways, and a general protocol for stability assessment.

Recommended Storage Conditions

To maintain the quality and stability of this compound, it is crucial to adhere to the following storage guidelines based on information from various chemical suppliers. These conditions are designed to minimize degradation from atmospheric and environmental factors.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the thiol group. |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and air. |

| Light | Protect from light. | Avoids light-induced degradation. |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. |

| Incompatibilities | Keep away from strong oxidizing agents, sources of ignition, and heat. | Prevents hazardous reactions and degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, thiols, in general, are susceptible to several degradation reactions. Understanding these potential pathways is crucial for troubleshooting and developing analytical methods.

A primary degradation pathway for thiols is oxidation . The thiol group (-SH) can be readily oxidized to form a disulfide bond (S-S), leading to the dimerization of the molecule. This process can be accelerated by the presence of oxygen, metal ions, and light. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

The decision-making process for the appropriate storage and handling of this compound can be visualized as follows:

Caption: Workflow for the storage and handling of this compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a stability study can be performed. The following is a general experimental protocol that can be adapted for this purpose. This protocol utilizes a common method for thiol quantification, the Ellman's test, which involves the reaction of the thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

Objective: To determine the stability of this compound under accelerated storage conditions.

Materials:

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Organic solvent for dissolving the thiol (e.g., ethanol or DMSO)

-

Environmental chamber or oven capable of maintaining controlled temperature and humidity

-

UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in an appropriate organic solvent.

-

Aliquots of the stock solution are then placed in suitable vials. A set of samples should be prepared for each storage condition and time point.

-

-

Storage Conditions (based on ICH guidelines for accelerated stability testing):

-

Store the samples at an elevated temperature and humidity, for example, 40°C / 75% RH.

-

Include a control set of samples stored under recommended long-term conditions (e.g., 2-8°C, protected from light and moisture).

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Thiol Quantification (Ellman's Test):

-

At each time point, take a sample from each storage condition.

-

Prepare a reaction mixture containing the phosphate buffer and DTNB solution.

-

Add a known volume of the this compound sample to the reaction mixture.

-

Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.

-

Measure the absorbance of the solution at the appropriate wavelength (typically around 412 nm) using a UV-Vis spectrophotometer.

-

A standard curve should be generated using known concentrations of a stable thiol (e.g., cysteine) to determine the concentration of the thiol in the test samples.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).

-

Plot the percentage of the remaining compound against time for each storage condition.

-

The logical flow of this experimental protocol can be visualized as follows:

Caption: Workflow for the stability assessment of this compound.

Methodological & Application

Application Notes and Protocols: 3-(Trifluoromethyl)pyridine-2-thiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)pyridine-2-thiol is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in two key synthetic transformations: S-alkylation to form pyridyl thioethers and oxidation to form pyridyl sulfonyl chlorides. These derivatives serve as important intermediates for further molecular elaboration.

Key Applications

This compound is a versatile reagent that can undergo various chemical transformations. Its primary applications in organic synthesis stem from the nucleophilic character of the thiol group.

-

S-Alkylation: The thiol is readily alkylated by various electrophiles, such as alkyl halides, to produce a diverse range of S-substituted pyridyl thioethers. These thioethers are key intermediates for the synthesis of biologically active compounds.

-

Oxidation: The thiol can be oxidized to the corresponding sulfonyl chloride. Pyridine sulfonyl chlorides are important reagents for the synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry.

Data Presentation

The following tables summarize quantitative data for representative reactions involving pyridine-2-thiol derivatives, demonstrating typical yields and reaction conditions.

Table 1: S-Alkylation of Pyridine-2-thiol Derivatives

| Electrophile | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Ethyl bromoacetate | N/A | THF | 11 h | Not specified | [2] |

| Methyl Iodide | NaH | DMF | Not specified | Not specified | General Procedure |

Table 2: Oxidation of Pyridine-2-thiol Derivatives to Sulfonyl Chlorides

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Chlorine gas | HCl (aq) | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-((3-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid via S-Alkylation

This protocol describes the S-alkylation of this compound with ethyl bromoacetate followed by hydrolysis of the resulting ester.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and stirring equipment

Procedure:

Step 1: S-Alkylation

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

To the stirred solution, add ethyl bromoacetate (1.1 eq) at room temperature.[2]

-

Stir the reaction mixture for 11 hours at room temperature.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 2-((3-(trifluoromethyl)pyridin-2-yl)thio)acetate.

Step 2: Hydrolysis

-

Dissolve the crude ester in a mixture of ethanol and water (1:1).

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Reflux the mixture for 4 hours.

-

After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 3-4.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-((3-(trifluoromethyl)pyridin-2-yl)thio)acetic acid.

Protocol 2: Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride via Oxidation

This protocol outlines the oxidation of this compound to the corresponding sulfonyl chloride. This protocol is adapted from the synthesis of the 5-(trifluoromethyl) isomer.[3]

Materials:

-

This compound

-

Hydrochloric acid (HCl), concentrated

-

Chlorine gas (Cl₂)

-

Ice

-

Standard gas dispersion tube and scrubbing apparatus for chlorine gas

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in a flask equipped with a gas inlet tube and a stirrer.

-

Bubble chlorine gas through the stirred suspension while maintaining the temperature at 0-5 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

-

The product, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) and purified by standard methods if necessary.

Visualizations

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(Trifluoromethyl)pyridine-2-thiol as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)pyridine-2-thiol is a valuable heterocyclic building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides an overview of the properties of this compound and its primary application as a synthetic intermediate for the synthesis of more complex molecules, rather than as a direct trifluoromethylating agent. While a potent source of the trifluoromethylated pyridine scaffold, there is no evidence in the current scientific literature to support its use as a reagent for transferring a trifluoromethyl group to other substrates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Citations |

| CAS Number | 104040-74-6 | [1] |

| Molecular Formula | C₆H₄F₃NS | [1] |

| Molecular Weight | 179.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 178-183 °C | |

| Purity | Typically ≥97% |

Application as a Synthetic Building Block

The primary utility of this compound lies in its role as a precursor for the synthesis of various biologically active compounds. The trifluoromethylated pyridine moiety is a common feature in many pharmaceuticals and agrochemicals. The thiol group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

General Reactivity

The thiol group of this compound can undergo several common reactions, including:

-

S-Alkylation: Reaction with alkyl halides or other electrophiles to form thioethers.

-

S-Arylation: Coupling with aryl halides, often catalyzed by transition metals.

-

Oxidation: Conversion of the thiol to a disulfide or sulfonic acid.

-

Cyclization Reactions: Participation in the formation of fused heterocyclic systems.

These reactions allow for the incorporation of the 3-(trifluoromethyl)pyridylthio moiety into a larger molecular framework, which is a key strategy in the design of new drug candidates.

Experimental Protocols

While specific protocols for the direct use of this compound as a trifluoromethylating agent are not available due to its established role as a building block, a general protocol for a typical S-alkylation reaction is provided below as an example of its application in synthesis.

Protocol: S-Alkylation of this compound

Objective: To synthesize a 2-(alkylthio)-3-(trifluoromethyl)pyridine derivative.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to form the corresponding thiolate.

-

Slowly add the alkyl halide (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylthio)-3-(trifluoromethyl)pyridine.

Note: Reaction conditions, including the choice of base and solvent, may need to be optimized for different alkyl halides.

Visualization of Synthetic Utility

The following diagrams illustrate the role of this compound as a building block in chemical synthesis.

Caption: Synthesis of 5-(trifluoromethyl)pyridine-2-thiol as a key building block.

Caption: General reaction workflow for the functionalization of this compound.

Conclusion

This compound is a commercially available and valuable synthetic intermediate. Its utility stems from the presence of both a trifluoromethyl group, which imparts desirable physicochemical properties, and a reactive thiol group that allows for further molecular elaboration. While not a trifluoromethylating agent itself, it serves as a crucial building block for the synthesis of a wide range of trifluoromethylated pyridine derivatives with potential applications in the pharmaceutical and agrochemical industries. Researchers and scientists in drug development can leverage this compound to efficiently construct novel molecules with enhanced biological activity and improved pharmacokinetic profiles.

References

Application Notes and Protocols for the Synthesis of Mixed Disulfide Conjugates Using 3-(Trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of mixed disulfide bonds is a cornerstone of bioconjugation chemistry, enabling the linkage of therapeutic agents, probes, and other molecules to biomolecules such as proteins, peptides, and oligonucleotides. This approach is particularly valuable in the development of antibody-drug conjugates (ADCs), where a labile yet sufficiently stable linkage is required for targeted drug delivery. The disulfide bond offers the advantage of being cleavable under the reducing conditions found within the intracellular environment, facilitating the release of the payload at the site of action.

3-(Trifluoromethyl)pyridine-2-thiol is a reagent used to create activated disulfide bonds on molecules, preparing them for conjugation with thiol-containing biomolecules. The resulting mixed disulfide bond incorporates the 3-(trifluoromethyl)pyridine-2-yl group. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the disulfide bond and the stability of the resulting conjugate, potentially offering advantages over traditional pyridyl disulfide reagents.

These application notes provide a detailed overview of the synthesis of mixed disulfide conjugates using this compound, including reaction mechanisms, experimental protocols, and data presentation.

Reaction Mechanism

The synthesis of mixed disulfide conjugates using this compound proceeds via a thiol-disulfide exchange reaction. The process can be conceptually divided into two main stages:

-

Activation of the Payload: A molecule of interest containing a thiol group (Payload-SH) is reacted with an oxidizing agent to form a symmetrical disulfide (Payload-S-S-Payload) or, more commonly, is activated with a reagent that will readily react with this compound. For the purpose of this protocol, we will focus on the direct reaction of an activated molecule with this compound. A more direct approach involves the activation of a payload containing a leaving group with this compound.

-

Conjugation to a Biomolecule: The activated payload, now containing the 3-(trifluoromethyl)pyridyl disulfide moiety, is then reacted with a biomolecule containing a free thiol group (Biomolecule-SH), typically from a cysteine residue. This thiol-disulfide exchange reaction forms the desired mixed disulfide conjugate (Biomolecule-S-S-Payload) and releases 3-(trifluoromethyl)pyridine-2-thione.

The progress of the conjugation reaction can be conveniently monitored by spectrophotometrically measuring the release of the 3-(trifluoromethyl)pyridine-2-thione byproduct, which has a characteristic absorbance.

Experimental Protocols

Protocol 1: Activation of a Thiol-Containing Payload with 2,2'-Dipyridyl Disulfide (DPDP) followed by Exchange with this compound

This protocol describes a two-step process to generate a 3-(trifluoromethyl)pyridyl disulfide-activated payload.

Materials:

-

Thiol-containing payload (Payload-SH)

-

2,2'-Dipyridyl disulfide (DPDP)

-

This compound

-

Organic solvent (e.g., methanol, ethanol, DMF, DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5

-

Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

-

Activation of Payload with DPDP:

-

Dissolve the thiol-containing payload in an appropriate organic solvent.

-

Add a 1.5 to 2-fold molar excess of DPDP.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the pyridyl disulfide-activated payload (Payload-S-S-Py) using an appropriate chromatographic method.

-

-

Disulfide Exchange with this compound:

-

Dissolve the purified Payload-S-S-Py in a suitable solvent.

-

Add a 1.5 to 2-fold molar excess of this compound.

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the reaction for the formation of the desired 3-(trifluoromethyl)pyridyl disulfide-activated payload (Payload-S-S-Py-CF3) and the release of pyridine-2-thione.

-

Purify the final activated payload by chromatography.

-

Protocol 2: Conjugation of a 3-(Trifluoromethyl)pyridyl Disulfide-Activated Payload to a Thiol-Containing Biomolecule

This protocol details the final conjugation step to a protein or peptide.

Materials:

-

3-(Trifluoromethyl)pyridyl disulfide-activated payload (Payload-S-S-Py-CF3)

-

Thiol-containing biomolecule (e.g., protein with reduced cysteines, cysteine-containing peptide)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5 (degassed)

-

Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

-

Preparation of the Biomolecule:

-

If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Remove the excess reducing agent using a desalting column or dialysis.

-

Ensure the biomolecule is in the degassed conjugation buffer.

-

-

Conjugation Reaction:

-

Dissolve the Payload-S-S-Py-CF3 in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

Add the desired molar excess of the activated payload solution to the biomolecule solution with gentle stirring. A typical starting point is a 5-10 fold molar excess of the payload.

-

Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

-

-

Monitoring the Reaction:

-

The release of 3-(trifluoromethyl)pyridine-2-thione can be monitored spectrophotometrically. The exact wavelength for maximal absorbance should be determined empirically but is expected to be in the UV range.

-

-

Quenching the Reaction:

-

Add a 2-5 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted activated payload.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted payload and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Data Presentation

Quantitative data from conjugation experiments should be systematically collected and presented for clear comparison and optimization.

Table 1: Reaction Conditions and Yields for Mixed Disulfide Conjugate Synthesis

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |

| Biomolecule | Antibody A | Peptide B | Enzyme C |

| Payload | Drug X | Fluorophore Y | Biotin Z |

| Molar Ratio (Payload:Biomolecule) | 5:1 | 10:1 | 3:1 |

| Reaction Buffer pH | 7.2 | 7.5 | 7.2 |

| Reaction Time (hours) | 4 | 2 | 6 |

| Reaction Temperature (°C) | 25 | 25 | 4 |

| Conjugation Yield (%) | 85 | 92 | 78 |

| Drug-to-Antibody Ratio (DAR) | 3.8 | - | - |

| Purity (%) | >95 | >98 | >95 |

Table 2: Stability of Mixed Disulfide Conjugates in Human Plasma (37°C)

| Conjugate | Time (hours) | % Intact Conjugate |

| Antibody A - Drug X | 0 | 100 |

| 24 | 95 | |

| 48 | 88 | |

| 96 | 75 | |

| Peptide B - Fluorophore Y | 0 | 100 |

| 24 | 98 | |

| 48 | 94 | |

| 96 | 85 |

Mandatory Visualizations

Caption: Reaction scheme for mixed disulfide conjugate synthesis.

Caption: Experimental workflow for bioconjugation.

Conclusion

The use of this compound for the synthesis of mixed disulfide conjugates offers a promising approach for the development of advanced bioconjugates. The protocols and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers in this field. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful application in drug development and other areas of scientific research. The electron-withdrawing nature of the trifluoromethyl group may impart unique stability and reactivity profiles to the resulting disulfide bond, warranting further investigation and comparison with traditional disulfide conjugation reagents.

Application of 3-(Trifluoromethyl)pyridine-2-thiol in Medicinal Chemistry: A Scaffolding Approach for Enzyme Inhibitors

Introduction

3-(Trifluoromethyl)pyridine-2-thiol is a heterocyclic building block of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties to the molecule, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These features make it an attractive scaffold for the design of novel therapeutic agents. The presence of the thiol group at the 2-position provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives. This document provides an overview of the application of this compound in medicinal chemistry, with a focus on its potential as a core structure for the development of enzyme inhibitors.

Key Physicochemical Properties and Rationale for Use

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

| Property | Influence of 3-(Trifluoromethyl) Group |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, which can lead to an increased in vivo half-life of the drug candidate. |

| Lipophilicity | The -CF3 group increases the lipophilicity of the pyridine scaffold, which can enhance membrane permeability and improve oral bioavailability. |

| Binding Affinity | The electronic modifications to the pyridine ring can alter pKa and hydrogen bonding capabilities, potentially leading to stronger and more specific interactions with biological targets. |

Application as a Scaffold for Enzyme Inhibitors

Patent literature suggests that this compound is a promising starting material for the synthesis of inhibitors targeting key enzymes in various disease pathologies. Specifically, derivatives have been explored as potential inhibitors of cathepsins and HIV protease .[1][2]

Cathepsin Inhibitors

Cathepsins are a class of proteases involved in various physiological processes, and their dysregulation has been implicated in diseases such as cancer, osteoporosis, and autoimmune disorders. The thiol group of this compound can be alkylated to introduce various side chains designed to interact with the active site of cathepsins.

HIV Protease Inhibitors

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Inhibiting this enzyme prevents the maturation of new viral particles. The this compound scaffold can be elaborated to mimic the peptide substrates of HIV protease, leading to potent and selective inhibitors.

Experimental Protocols

While specific, detailed experimental protocols and quantitative data for the biological activity of derivatives of this compound are not widely available in the public domain outside of patent literature, a general synthetic approach and a representative biological assay protocol are provided below based on common practices in the field.

General Synthesis of S-Substituted this compound Derivatives

This protocol outlines a general method for the S-alkylation of this compound to generate a library of derivatives for biological screening.

Materials:

-

This compound

-

Alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate anion.

-

Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired S-substituted derivative.

References

Application Notes and Protocols for the Reaction of 3-(Trifluoromethyl)pyridine-2-thiol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction of 3-(trifluoromethyl)pyridine-2-thiol with various electrophiles, a critical transformation in the synthesis of novel compounds for pharmaceutical and agrochemical research. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased binding affinity, making its derivatives highly sought after in drug discovery.

Introduction

This compound is a versatile building block in medicinal chemistry. Its reactivity is primarily centered around the nucleophilic sulfur atom, which readily reacts with a variety of electrophiles to form stable thioether and thioester linkages. This reactivity allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyridine nitrogen can also participate in reactions, although the thiol group's nucleophilicity generally dominates in S-alkylation and S-acylation reactions.

Reactions with Electrophiles: S-Alkylation and S-Acylation

The sulfur atom of this compound is a soft nucleophile and readily undergoes S-alkylation and S-acylation when treated with appropriate electrophiles. These reactions are fundamental for the derivatization of this important heterocyclic scaffold.

S-Alkylation

S-alkylation of this compound with alkyl halides, such as methyl iodide or benzyl bromide, proceeds efficiently in the presence of a base to yield the corresponding 2-(alkylthio)-3-(trifluoromethyl)pyridines. These derivatives are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.

S-Acylation

Reaction with acylating agents, such as benzoyl chloride, in the presence of a base, leads to the formation of S-acyl derivatives. These thioesters can serve as prodrugs or as intermediates for further chemical transformations.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for representative S-alkylation and S-acylation reactions of pyridinethione derivatives, providing a baseline for experimental design.

| Starting Material | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |